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Compound of Interest

Compound Name:
2-(2-(Ethylthio)thiazol-4-yl)acetic

acid

CAS No.: 446827-11-8

Cat. No.: B2916310

Get Quote

Executive Summary
This technical whitepaper provides a rigorous analytical framework for the structural elucidation

and quality control of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid. As a functionalized thiazole

derivative, this compound represents a "privileged scaffold" in medicinal chemistry, serving as a

critical intermediate for peroxisome proliferator-activated receptor (PPAR) agonists and novel

anti-inflammatory agents.

The guide prioritizes causality in analysis—moving beyond simple data listing to explain why

specific spectral features arise and how they validate the structural integrity of the molecule.

Synthetic Context & Impurity Logic
To accurately analyze a chemical structure, one must understand its origin. The most robust

synthetic route for this compound utilizes the Hantzsch Thiazole Synthesis, which dictates the

specific impurity profile researchers must screen for.
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The Hantzsch Pathway
The synthesis likely involves the condensation of S-ethyl isothiourea with ethyl 4-

chloroacetoacetate, followed by ester hydrolysis.

S-Ethyl Isothiourea

Intermediate:
Ethyl 2-(ethylthio)thiazole-4-acetate

Impurity Risk:
S-Ethyl Isothiourea (Unreacted)

De-ethylated Thiol

Carryover

Ethyl 4-chloroacetoacetate Target:
2-(2-(Ethylthio)thiazol-4-yl)acetic acid

Hydrolysis (LiOH/HCl)

Click to download full resolution via product page

Figure 1: Synthetic logic flow identifying the target compound and critical process-related

impurities.

Critical Quality Attributes (CQA)
Based on this pathway, the analytical strategy must prove:

Cyclization: Formation of the thiazole ring (Validation: 1H NMR aromatic signal).

Ethylthio Integrity: Retention of the ethyl group on sulfur (Validation: MS fragmentation &

NMR alkyl region).

Hydrolysis: Conversion of ester to free acid (Validation: IR Carbonyl shift & Loss of ester

ethyl signals in NMR).

Spectroscopic Characterization Atlas
Nuclear Magnetic Resonance (NMR) Profiling
NMR is the primary tool for backbone verification. The molecule possesses distinct magnetic

environments that allow for self-validating assignment.

1H NMR (Proton) Expectations (Solvent: DMSO-d6)
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Position Moiety
Shift (δ
ppm)

Multiplicity Integration
Structural
Logic

COOH
Carboxylic

Acid
12.0 – 13.0 Broad Singlet 1H

Exchangeabl

e proton;

confirms free

acid form.

H-5 Thiazole Ring 7.30 – 7.45 Singlet 1H

Diagnostic

aromatic

proton. Lack

of coupling

confirms 2,4-

substitution.

CH₂-COOH Methylene 3.60 – 3.70 Singlet 2H

Deshielded

by adjacent

aromatic ring

and carbonyl.

S-CH₂
Ethylthio

(CH₂)
3.10 – 3.20

Quartet

(J≈7Hz)
2H

Significantly

deshielded by

Sulfur atom

compared to

O-ethyl.

CH₃
Ethylthio

(CH₃)
1.30 – 1.40

Triplet

(J≈7Hz)
3H

Standard

terminal

methyl triplet.

Validation Check:

The "Ethyl Gap": Ensure the ethyl group signals (Quartet/Triplet) correspond to an S-ethyl (Q

~3.1 ppm) and not an O-ethyl ester (Q ~4.1 ppm). If the quartet is at 4.1 ppm, hydrolysis

failed.

13C NMR (Carbon) Expectations
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Carbon Type Shift (δ ppm) Assignment Logic

C=O 170 – 173
Carbonyl of the carboxylic

acid.

C-2 163 – 166

Thiazole C2 (attached to S).

Most deshielded ring carbon

due to N and S neighbors.

C-4 148 – 152
Thiazole C4 (attached to acetic

acid side chain).

C-5 115 – 120
Thiazole C5 (protonated

carbon).

CH₂-COOH 35 – 40 Methylene linker.

S-CH₂ 26 – 30
Ethyl methylene attached to

sulfur.

CH₃ 14 – 16 Terminal methyl.

Mass Spectrometry (MS) Fragmentation
Mass spectrometry provides molecular weight confirmation and structural connectivity proof

through fragmentation.

Ionization Mode: Electrospray Ionization (ESI), Positive (+ve) and Negative (-ve).

Molecular Formula: C₇H₉NO₂S₂

Exact Mass: 203.01

Fragmentation Pathway (ESI+):

[M+H]⁺ = 204.01 (Parent Ion).

Fragment m/z ~158: Loss of HCOOH (46 Da) or CO₂ + H₂ (46 Da) is common in carboxylic

acids, but in thiazoles, look for Loss of Ethyl group (-29 Da) giving m/z 175, or cleavage of

the S-Ethyl bond.
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Isotope Pattern: A distinct M+2 peak (~9-10% intensity) relative to the molecular ion is

mandatory due to the presence of two Sulfur atoms (³⁴S natural abundance).

Self-Validating Check: If the M+2 peak is < 4%, the structure does not contain two sulfurs (likely

hydrolysis of the thio-group or misidentification).

Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm the functional group state (Acid vs. Ester vs. Salt).

3200 – 2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer). "The hairy beard" of the

spectrum.

1700 – 1725 cm⁻¹: C=O stretch (Acid). Note: If this band shifts to >1735 cm⁻¹, suspect

unhydrolyzed ester.

1500 – 1600 cm⁻¹: C=N and C=C stretches of the thiazole ring.

Analytical Workflow & Purity Protocol
To support drug development, a validated HPLC method is required to quantify purity and

identify the "Hantzsch Impurities."

HPLC Method Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

Mobile Phase A: 0.1% Formic Acid in Water (pH control is vital for the carboxylic acid).

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 15 minutes.

Detection: UV at 254 nm (Thiazole absorption max).

Analytical Logic Diagram
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Parallel Validation Streams

Crude Sample

1H NMR (DMSO-d6)
Check: Ethyl Quartet @ 3.1ppm

LC-MS (ESI+)
Check: [M+H]+ 204 & S2 Isotope

HPLC-UV (254nm)
Check: Purity > 98%

Passes All
Criteria?

Release for Bio-Assay

Yes

Recrystallize
(EtOH/Water)

No

Click to download full resolution via product page

Figure 2: Decision-tree workflow for batch release, ensuring multi-modal validation.
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PubChem Compound Summary (Structural Analog)

Title: "{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid."[1]

Source:PubChem CID 42281669.[1]

Context: Used to validate the chemical shift logic for the 2-thio-substituted thiazole system.

Link:[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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